molecular formula C6H5N3O B1351664 pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one CAS No. 50269-86-8

pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one

Cat. No. B1351664
Key on ui cas rn: 50269-86-8
M. Wt: 135.12 g/mol
InChI Key: SVMRIWUVQVPFTQ-UHFFFAOYSA-N
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Patent
US08957102B2

Procedure details

Diisopropylethylamine (3.5 mL, 20.3 mmol) was added to a solution of pyrrolo[1,2-f][1,2,4]triazin-4(3H)-one (2.5 g, 18.5 mmol) dissolved in toluene (37.5 mL) under nitrogen atmosphere. Subsequently, after adding phosphorus oxychloride (5.1 mL, 55.7 mmol), the mixture was heated for 20 hours at 100° C. The resulting reaction mixture was cooled to 0° C. and, after slowly adding sodium bicarbonate aqueous solution, stirred at room temperature for 30 minutes. The resulting aqueous layer was extracted with ethyl acetate, dried with magnesium sulfate, and then filtered. The filtrate was concentrated in vacuum. The resulting yellow solid product was subjected to the next step without purification (2.31 g, 15.0 mmol, 81% yield).
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
37.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(N(C(C)C)CC)(C)C.[CH:10]1[CH:19]=[C:18]2[N:12]([CH:13]=[N:14][NH:15][C:16]2=O)[CH:11]=1.P(Cl)(Cl)([Cl:22])=O.C(=O)(O)[O-].[Na+]>C1(C)C=CC=CC=1>[CH:18]1[CH:19]=[C:10]2[C:11]([Cl:22])=[N:12][CH:13]=[N:14][N:15]2[CH:16]=1 |f:3.4|

Inputs

Step One
Name
Quantity
3.5 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
2.5 g
Type
reactant
Smiles
C1=CN2C=NNC(=O)C2=C1
Step Two
Name
Quantity
5.1 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
37.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
The resulting aqueous layer was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
The resulting yellow solid product was subjected to the next step without purification (2.31 g, 15.0 mmol, 81% yield)

Outcomes

Product
Name
Type
Smiles
C1=CN2C(=C1)C(=NC=N2)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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